molecular formula C15H8ClN2OD5 B602642 N-Desethyl Etifoxine-d5 CAS No. 1346602-46-7

N-Desethyl Etifoxine-d5

Cat. No.: B602642
CAS No.: 1346602-46-7
M. Wt: 277.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Etifoxine-d5 is a deuterium-labeled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine. Etifoxine is a benzoxazine class drug primarily used as an anxiolytic and sedative agent. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the fields of proteomics and pharmacokinetics .

Preparation Methods

The synthesis of N-Desethyl Etifoxine-d5 involves the deuterium labeling of N-Desethyl Etifoxine. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-Desethyl Etifoxine-d5 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Desethyl Etifoxine-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies in:

    Proteomics: It is used to study protein interactions and functions.

    Pharmacokinetics: The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.

    Neuroscience: It is used to study the effects of Etifoxine and its derivatives on the nervous system.

    Medicinal Chemistry: Researchers use it to develop new anxiolytic and neuroprotective drugs.

Mechanism of Action

The mechanism of action of N-Desethyl Etifoxine-d5 is similar to that of Etifoxine. It modulates GABAergic neurotransmission and enhances neurosteroid synthesis. These actions lead to its anxiolytic, neuroprotective, and anti-inflammatory effects. The molecular targets include GABA receptors and enzymes involved in neurosteroid synthesis .

Comparison with Similar Compounds

N-Desethyl Etifoxine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its application in detailed metabolic and pharmacokinetic studies due to the presence of deuterium atoms.

Properties

IUPAC Name

6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDPKVMKMOURZ-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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